molecular formula C25H36O4Si2 B038454 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one CAS No. 121714-18-9

3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one

Cat. No.: B038454
CAS No.: 121714-18-9
M. Wt: 456.7 g/mol
InChI Key: HQLRKZSMYDILQZ-UHFFFAOYSA-N
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Description

Preparation Methods

TAK-677 is synthesized through a series of chemical reactions involving hydroxyethyl aminopropyl derivatives. The synthetic route typically involves the reaction of 3-chlorophenyl-2-hydroxyethylamine with propyl-1H-indol-7-yloxy-acetic acid under specific conditions to form the final product . Industrial production methods for TAK-677 have not been extensively detailed in the literature, but the synthesis likely involves standard organic chemistry techniques such as condensation reactions and purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

TAK-677 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

TAK-677 exerts its effects by binding to β3-adrenergic receptors, which are primarily found in adipose tissue and skeletal muscle. Upon binding, TAK-677 activates these receptors, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in enhanced lipolysis and thermogenesis, contributing to increased energy expenditure and fat oxidation .

Properties

IUPAC Name

3,6-bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4Si2/c1-24(2,3)30(7,8)28-17-11-13-19-21(15-17)27-22-16-18(12-14-20(22)23(19)26)29-31(9,10)25(4,5)6/h11-16H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLRKZSMYDILQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376701
Record name 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121714-18-9
Record name 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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